Tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate
Tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate
U-93631 is a GABAA receptor antagonist. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors.
Brand Name:
Vulcanchem
CAS No.:
152273-12-6
VCID:
VC0546187
InChI:
InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3
SMILES:
CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C
Molecular Formula:
C17H21N3O2
Molecular Weight:
299.37 g/mol
Tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate
CAS No.: 152273-12-6
Inhibitors
VCID: VC0546187
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 152273-12-6 |
---|---|
Product Name | Tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate |
Molecular Formula | C17H21N3O2 |
Molecular Weight | 299.37 g/mol |
IUPAC Name | tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate |
Standard InChI | InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 |
Standard InChIKey | NXBSEJKZKXIYMD-UHFFFAOYSA-N |
SMILES | CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C |
Canonical SMILES | CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C |
Appearance | Solid powder |
Description | U-93631 is a GABAA receptor antagonist. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-dimethyl-3-t-butylcarboxyl-4,5-dihydro(1,5-a)imidazoquinoxaline U 93631 U-93631 |
Reference | 1: Dillon GH, Im HK, Hamilton BJ, Carter DB, Gammill RB, Judge TM, Im WB. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors. Mol Pharmacol. 1993 Oct;44(4):860-5. PubMed PMID: 8232235. 2: Bell-Horner CL, Dibas M, Huang RQ, Drewe JA, Dillon GH. Influence of subunit configuration on the interaction of picrotoxin-site ligands with recombinant GABA(A) receptors. Brain Res Mol Brain Res. 2000 Mar 10;76(1):47-55. PubMed PMID: 10719214. 3: Das P, Bell-Horner CL, Machu TK, Dillon GH. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors. Neuropharmacology. 2003 Mar;44(4):431-8. PubMed PMID: 12646280. 4: Dillon GH, Im WB, Pregenzer JF, Carter DB, Hamilton BJ. [4-Dimethyl-3-t-butylcarboxyl-4,5-dihydro (1,5-a) quinoxaline] is a novel ligand to the picrotoxin site on GABAA receptors, and decreases single-channel open probability. J Pharmacol Exp Ther. 1995 Feb;272(2):597-603. PubMed PMID: 7531762. 5: Dillon GH, Im WB, Carter DB, McKinley DD. Enhancement by GABA of the association rate of picrotoxin and tert-butylbicyclophosphorothionate to the rat cloned alpha 1 beta 2 gamma 2 GABAA receptor subtype. Br J Pharmacol. 1995 Jun;115(3):539-45. PubMed PMID: 7582470; PubMed Central PMCID: PMC1908408. |
PubChem Compound | 197626 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume